molecular formula C16H20ClN3O B497170 N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide CAS No. 957492-66-9

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide

Cat. No.: B497170
CAS No.: 957492-66-9
M. Wt: 305.8g/mol
InChI Key: XQQILRXMZICPMS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated aromatic ring, a pyrazole moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Aromatic Substitution: The chlorinated aromatic ring is introduced via electrophilic aromatic substitution, where a methyl group is added to the benzene ring followed by chlorination.

    Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of the chlorinated aromatic amine with the pyrazole derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the aromatic ring and the pyrazole moiety.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Depending on the nucleophile, products can range from substituted amines to thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)-2-methylpropanamide
  • N-(5-bromo-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide

Uniqueness

Compared to similar compounds, N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide is unique due to the specific positioning of the chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness can make it more suitable for certain applications where other compounds might not be as effective.

Biological Activity

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide, also referred to by its CAS number 957492-66-9, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

The compound has the following molecular formula:

  • Molecular Formula : C₁₆H₂₀ClN₃O
  • Molecular Weight : 305.8025 g/mol

Structural Features

The structure of this compound features a pyrazole ring, which is known for its diverse biological properties. The presence of a chloro substituent and two methyl groups contributes to its unique reactivity and interaction with biological targets.

Pharmacological Properties

Research indicates that compounds containing a pyrazole moiety often exhibit various pharmacological activities. Specifically, this compound has shown potential in the following areas:

  • Anti-inflammatory Activity : Similar pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Analgesic Effects : The compound may also possess analgesic properties, making it a candidate for pain management therapies.
  • Anticancer Potential : Preliminary studies suggest that this compound could modulate signaling pathways involved in tumor growth, indicating potential applications in cancer treatment.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Cyclooxygenase Inhibition : The compound's structural characteristics suggest it may effectively bind to COX enzymes, thereby reducing the production of pro-inflammatory mediators.
  • Signaling Pathway Modulation : Research on similar compounds indicates that they can influence multiple signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Study on Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of pyrazole derivatives found that compounds with similar structures exhibited significant inhibition of COX enzymes. The results suggested that this compound might share these properties, warranting further investigation into its therapeutic potential.

Anticancer Research

In another study focused on the anticancer properties of pyrazole derivatives, several compounds demonstrated the ability to induce apoptosis in cancer cell lines. The unique structural features of this compound suggest it could similarly affect tumor growth dynamics.

Comparative Analysis with Related Compounds

To better understand the uniqueness and potential advantages of this compound, a comparison with structurally related compounds is presented below:

Compound NameStructure FeaturesBiological ActivityUniqueness
3-Methyl-1H-pyrazoleSimple pyrazole structureAntimicrobialLacks additional functional groups
5-Chloro-3-methylpyrazoleContains chloro and methyl substitutionsAnti-inflammatoryNo acetic acid moiety
2-Pyrazolylacetic AcidSimilar acetic acid structureAntioxidantLacks chloro substitution
N-(5-Chloro-2-methylphenyl)acetamideContains chloro and methyl groupsAnalgesicDifferent functional group

The unique combination of a chloro-substituted pyrazole ring with an amide functional group distinguishes this compound from these similar compounds, potentially enhancing its biological activity and therapeutic applications.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O/c1-10-5-6-14(17)8-15(10)18-16(21)11(2)9-20-13(4)7-12(3)19-20/h5-8,11H,9H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQILRXMZICPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(C)CN2C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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